![molecular formula C16H20N2O2 B7478899 4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, commonly known as EPM or EPM-102, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of pyridinol derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of EPM is not fully understood. It has been shown to modulate the activity of various enzymes and receptors in the brain, including cholinesterase, monoamine oxidase, and NMDA receptors. EPM has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are neurotransmitters that play a crucial role in cognitive function and mood regulation. EPM has also been shown to decrease oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPM is its neuroprotective effects, which make it a potential therapeutic agent for various neurodegenerative diseases. EPM is also relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one of the limitations of EPM is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on EPM. One area of research is to further elucidate the mechanism of action of EPM and its effects on various enzymes and receptors in the brain. Another area of research is to investigate the potential therapeutic effects of EPM in animal models of various neurodegenerative diseases. Additionally, research could be conducted to develop more water-soluble derivatives of EPM that could be more easily administered in vivo.
Conclusion:
In conclusion, EPM is a synthetic compound that has shown potential in various scientific research applications. It has been extensively studied for its neuroprotective effects and potential therapeutic effects in various neurodegenerative diseases. EPM has various biochemical and physiological effects, including increasing the levels of neurotransmitters in the brain and decreasing oxidative stress and inflammation. While EPM has some limitations, it remains a promising tool for scientific research, and there are several future directions for research on this compound.
Méthodes De Synthèse
EPM is synthesized by reacting 4-ethylbenzaldehyde with 2-methyl-3-hydroxypyridine in the presence of sodium borohydride and acetic acid. The resulting product is then reacted with paraformaldehyde and 4-ethylphenylamine to obtain EPM. The purity of EPM can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
EPM has been extensively studied for its potential therapeutic effects in various scientific research applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EPM has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
4-[(4-ethylanilino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-12-4-6-14(7-5-12)18-9-15-13(10-19)8-17-11(2)16(15)20/h4-8,18-20H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZACEOLIVPUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=C(C(=NC=C2CO)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)

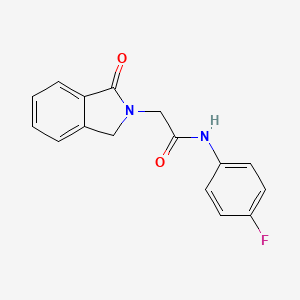


![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)

![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)
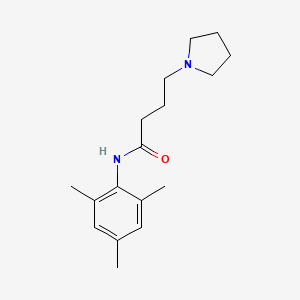
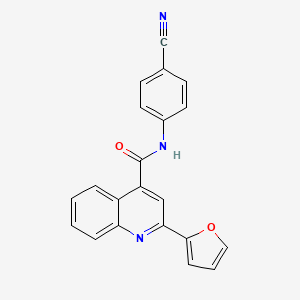
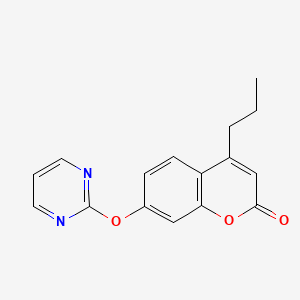
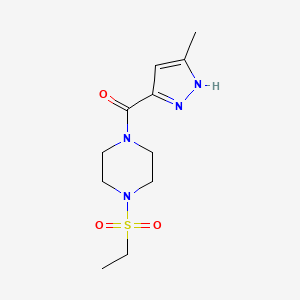
![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)